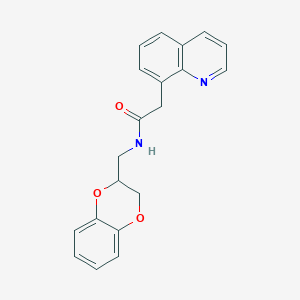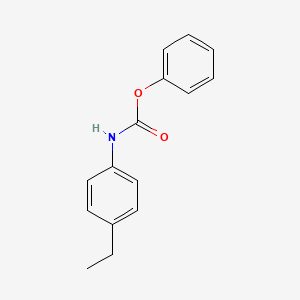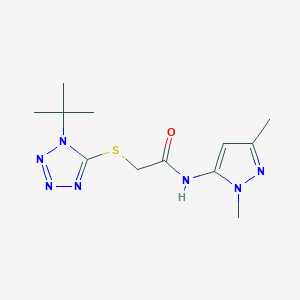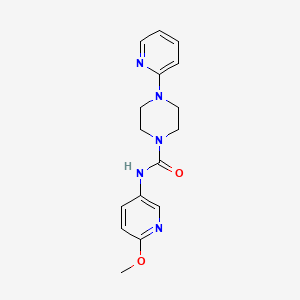![molecular formula C13H17NO2 B7546461 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one is a chemical compound that has been used in scientific research for various purposes. This compound is also known as Fura-2, which is a fluorescent probe used to measure the concentration of calcium ions in cells. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations of using this compound in lab experiments will be discussed in
Mécanisme D'action
The mechanism of action of 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one involves the binding of the compound to calcium ions in cells. The compound fluoresces when it binds to calcium ions, allowing researchers to measure the concentration of calcium ions in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to measure the concentration of calcium ions in cells. This compound has been used to investigate the role of calcium ions in various cellular processes, including muscle contraction, neurotransmitter release, and cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one in lab experiments include its ability to measure the concentration of calcium ions in cells with high sensitivity and specificity. This compound is also relatively easy to use and does not require complex equipment. The limitations of using this compound include its potential toxicity to cells and its limited ability to measure calcium ions in certain cellular compartments.
Orientations Futures
There are many future directions for research involving 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one. One potential direction is to investigate the role of calcium ions in cancer cells using this compound. Another potential direction is to develop new fluorescent probes based on the structure of this compound to measure other cellular processes. Additionally, further research could be done to optimize the synthesis method for this compound and to investigate its potential applications in drug discovery.
In conclusion, this compound is a chemical compound that has been used in scientific research to measure the concentration of calcium ions in cells. This compound has many potential applications in various areas of research, including cancer research and drug discovery. While there are limitations to using this compound, its advantages make it a valuable tool for investigating the role of calcium ions in cellular processes. Future research will undoubtedly uncover new applications for this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one involves the reaction of 2-furylamine with 2-bromo-1-phenylethanone followed by the reaction with 1,6-dibromohexane. The resulting product is then subjected to a Heck coupling reaction with acrolein to produce the final product.
Applications De Recherche Scientifique
1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one has been widely used in scientific research as a fluorescent probe to measure the concentration of calcium ions in cells. This compound has been used in various studies to investigate the role of calcium ions in cellular processes such as muscle contraction, neurotransmitter release, and cell signaling.
Propriétés
IUPAC Name |
1-[2-(furan-2-yl)azepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-13(15)14-9-5-3-4-7-11(14)12-8-6-10-16-12/h2,6,8,10-11H,1,3-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRJNVYRGZQIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCCC1C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)

![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)


![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)
